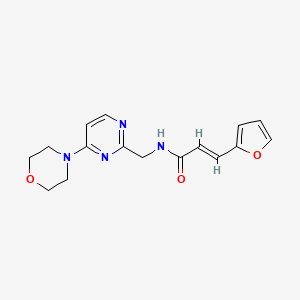

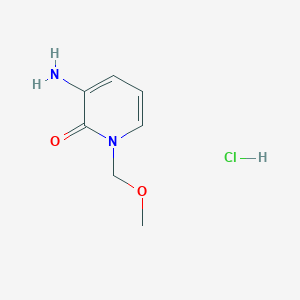

3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, also known as AMMPH, is a chemical compound that has been synthesized for its potential use as a pharmacological agent. This compound has been studied for its potential therapeutic applications in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electroreduction of Pyridine Derivatives The electroreduction of substituents like aminomethyl on a pyridine ring has been studied, demonstrating that the reduction potential varies based on the position on the pyridine ring and the type of substituent attached. This research provides insights into the electrochemical behavior and reduction mechanisms of compounds like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride in aqueous sulfuric acid solutions, highlighting their potential applications in synthetic electrochemistry (Nonaka et al., 1981).

Regioselective Halogenation of Pyridines The regioselective halogenation of activated pyridines, including derivatives like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, has been explored. This research offers insights into the reactivity and selectivity of halogenation reactions involving pyridine derivatives, which is significant for the synthesis of halogenated organic compounds (Canibano et al., 2001).

Coordination Chemistry and Chelation

Synthesis of Metal-Ion Chelators Research on the directed aminomethylation of pyridinones, which are structurally similar to 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, provides a route to synthesize derivatives that act as bidentate metal-ion chelators. This is particularly important in the field of medicinal chemistry for creating compounds that can chelate metal ions (Patel et al., 1996).

Coordination Properties with Iron(III) Ions The coordination properties of pyridine derivatives towards Fe(III) ions have been studied, revealing the potential of compounds like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride in forming complexes with metal ions. This research is important for understanding the coordination chemistry and potential applications in catalysis or material science (Benković et al., 2020).

Enzyme Inhibition

Inactivation of Monoamine Oxidase B Derivatives of pyrrolidinone, structurally related to 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, have been synthesized and shown to inactivate monoamine oxidase B. This could have implications in the development of treatments for diseases related to neurotransmitter metabolism (Ding & Silverman, 1992).

Synthesis of Heterocyclic Compounds

Acylation of Pyrrolidine-2,4-diones Research involving the acylation of pyrrolidine-2,4-diones, related to 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, highlights the synthetic routes to diverse heterocyclic compounds. This is significant for creating new molecules with potential pharmacological activities (Jones et al., 1990).

Nucleoside Activation and Oligonucleotide Synthesis

Selective O-phosphitilation with Nucleoside Phosphoramidite Reagents The research on the selective activation of nucleosides with pyridine hydrochloride/imidazole is crucial for the synthesis of oligonucleotides, especially those containing sensitive substituents. This highlights the importance of compounds like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride in the field of nucleic acid chemistry (Gryaznov & Letsinger, 1992).

Eigenschaften

IUPAC Name |

3-amino-1-(methoxymethyl)pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-11-5-9-4-2-3-6(8)7(9)10;/h2-4H,5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYOAUFTGWZJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC=C(C1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2830610.png)

![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)

![6-[4-(3-Methoxy-2-methylindazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2830615.png)

![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)

![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2830618.png)

![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2830620.png)

![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)

![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)

![2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid](/img/structure/B2830625.png)